2-((3-Cyanophenyl)amino)isonicotinonitrile
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Overview
Description
2-((3-Cyanophenyl)amino)isonicotinonitrile is an organic compound with the molecular formula C13H8N4 It is a derivative of isonicotinonitrile, featuring a cyanophenyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyanophenyl)amino)isonicotinonitrile typically involves the reaction of 3-cyanophenylamine with isonicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with efficient purification techniques to ensure the quality of the final product. The production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyanophenyl)amino)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-((3-Cyanophenyl)amino)isonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Cyanophenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-((4-Cyanophenyl)amino)isonicotinonitrile: Similar structure but with the cyanophenyl group at the 4-position.
2-((3-Cyanophenyl)amino)pyridine: Lacks the nitrile group on the isonicotinonitrile moiety.
3-Cyanophenylamine: The precursor used in the synthesis of 2-((3-Cyanophenyl)amino)isonicotinonitrile.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-cyanoanilino)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-2-1-3-12(6-10)17-13-7-11(9-15)4-5-16-13/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBSKUPRILNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=C2)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640725 |
Source
|
Record name | 2-(3-Cyanoanilino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-12-8 |
Source
|
Record name | 2-(3-Cyanoanilino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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